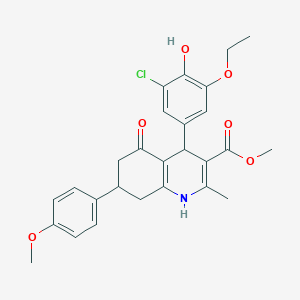![molecular formula C16H22N4O2S B5224394 N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTP belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes involved in the breakdown of proteins.
科学研究应用
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been studied extensively for its potential applications in drug discovery and development. Protease inhibitors like N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide have been shown to have therapeutic potential in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been tested as a potential inhibitor of the protease enzyme responsible for the replication of the hepatitis C virus, and has shown promising results in vitro. Additionally, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been investigated as a potential treatment for Alzheimer's disease, as protease inhibitors have been shown to reduce the accumulation of amyloid beta peptide in the brain, a hallmark of the disease.
作用机制
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide works by binding to the active site of the protease enzyme and inhibiting its activity. Protease enzymes are involved in a variety of biological processes, including protein degradation, blood clotting, and viral replication. By inhibiting the activity of these enzymes, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide can disrupt these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have a variety of biochemical and physiological effects in vitro. In addition to its potential as a protease inhibitor, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have antioxidant and anti-inflammatory properties. These effects may be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders, which are often associated with oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide. One area of interest is the development of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide as a potential treatment for viral infections such as hepatitis C. Additionally, further research is needed to investigate the potential therapeutic benefits of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the development of new synthesis methods for N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide could potentially improve the yield and purity of the compound, making it more accessible for research purposes.
合成方法
The synthesis of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide involves several steps, including the reaction of 3-butoxyaniline with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide is typically around 50-60%, and the purity can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
属性
IUPAC Name |
N-(3-butoxyphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-4-9-22-14-7-5-6-13(11-14)18-15(21)8-10-23-16-19-17-12-20(16)2/h5-7,11-12H,3-4,8-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBZMLGPVNALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)

![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![2-(5-acetyl-3-thienyl)-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]acetamide trifluoroacetate](/img/structure/B5224333.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5224348.png)
![methyl 4-[({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)amino]butanoate](/img/structure/B5224363.png)
![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![N-(1-isopropyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5224389.png)
